molecular formula C22H25FN2O3S B2913616 7-(diethylamino)-1-ethyl-6-fluoro-3-tosylquinolin-4(1H)-one CAS No. 892762-65-1

7-(diethylamino)-1-ethyl-6-fluoro-3-tosylquinolin-4(1H)-one

Cat. No. B2913616
CAS RN: 892762-65-1
M. Wt: 416.51
InChI Key: JESAUGRYABFUPT-UHFFFAOYSA-N
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Description

The compound “7-(diethylamino)-1-ethyl-6-fluoro-3-tosylquinolin-4(1H)-one” is a quinoline derivative. Quinolines are aromatic compounds with two fused rings, a benzene ring and a pyridine ring . The diethylamino group attached to the quinoline ring could potentially impart basic properties to the compound, as diethylamine is a weak base .


Chemical Reactions Analysis

As a quinoline derivative, this compound could potentially undergo electrophilic substitution reactions at the benzene ring. The diethylamino group might make the compound a weak base, capable of accepting a proton .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and substituents. As a quinoline derivative, it would likely be a crystalline solid at room temperature .

Future Directions

The study of quinoline derivatives is a vibrant field due to their wide range of biological activities . This specific compound could potentially be studied for its biological activity, reactivity, and other properties.

properties

IUPAC Name

7-(diethylamino)-1-ethyl-6-fluoro-3-(4-methylphenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN2O3S/c1-5-24(6-2)20-13-19-17(12-18(20)23)22(26)21(14-25(19)7-3)29(27,28)16-10-8-15(4)9-11-16/h8-14H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JESAUGRYABFUPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N(CC)CC)F)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(diethylamino)-1-ethyl-6-fluoro-3-tosylquinolin-4(1H)-one

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